molecular formula C7H4Br2O B1315430 2,5-Dibromobenzaldehyde CAS No. 74553-29-0

2,5-Dibromobenzaldehyde

Cat. No. B1315430
Key on ui cas rn: 74553-29-0
M. Wt: 263.91 g/mol
InChI Key: BQBXKWGMPUCSQV-UHFFFAOYSA-N
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Patent
US08865623B2

Procedure details

To a mixed solution of toluene (2250 ml) and distilled water (250 ml) at 0° C. is added finely ground potassium phosphate tribasic (699.23 g, 3.29 mol) portionwise over 10 minutes. This mixture is then allowed to warm to room temperature, followed by the addition of 2,5-dibromobenzaldehyde (235.0 g, 890 mmol) and cyclopropylboronic acid (68.92 g, 801 mmol). After stirring at room temperature for 50 minutes under a blanket of nitrogen tetrakis(triphenylphosphine)palladium (102.89 g, 89 mmol) is added over 10 minutes, washing residual solid with toluene (50 ml). The reaction mixture is then stirred at 80° C. for 22 hours, followed by cooling to room temperature and addition of distilled water (500 ml). The mixture is filtered through a pad of silica (washing with additional ethyl acetate) and the aqueous phase is extracted with ethyl acetate (2×300 ml). The combined organic extracts are washed with brine (500 ml), dried with anhydrous magnesium sulfate and concentrated under reduced pressure. The residue is purified by chromatography on silica gel (iso-hexane/ethyl acetate as eluant) followed by distillation under reduced pressure to afford 5-bromo-2-cyclopropylbenzaldehyde as a yellow oil.
Name
potassium phosphate tribasic
Quantity
699.23 g
Type
reactant
Reaction Step One
Quantity
235 g
Type
reactant
Reaction Step Two
Quantity
68.92 g
Type
reactant
Reaction Step Two
Name
nitrogen tetrakis(triphenylphosphine)palladium
Quantity
102.89 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].Br[C:10]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][C:11]=1[CH:12]=[O:13].[CH:19]1(B(O)O)[CH2:21][CH2:20]1>N#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:18][C:15]1[CH:16]=[CH:17][C:10]([CH:19]2[CH2:21][CH2:20]2)=[C:11]([CH:14]=1)[CH:12]=[O:13] |f:0.1.2.3,6.7,^1:30,32,51,70|

Inputs

Step One
Name
potassium phosphate tribasic
Quantity
699.23 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Two
Name
Quantity
235 g
Type
reactant
Smiles
BrC1=C(C=O)C=C(C=C1)Br
Name
Quantity
68.92 g
Type
reactant
Smiles
C1(CC1)B(O)O
Step Three
Name
nitrogen tetrakis(triphenylphosphine)palladium
Quantity
102.89 g
Type
catalyst
Smiles
N#N.C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at 80° C. for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
To a mixed solution of toluene (2250 ml) and distilled water (250 ml) at 0° C.
ADDITION
Type
ADDITION
Details
is added over 10 minutes
Duration
10 min
WASH
Type
WASH
Details
washing residual solid with toluene (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to room temperature
ADDITION
Type
ADDITION
Details
addition of distilled water (500 ml)
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a pad of silica (washing with additional ethyl acetate)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ethyl acetate (2×300 ml)
WASH
Type
WASH
Details
The combined organic extracts are washed with brine (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica gel (iso-hexane/ethyl acetate as eluant)
DISTILLATION
Type
DISTILLATION
Details
followed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C=O)C1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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